molecular formula C12H11NO2 B14556951 5-Amino-6,7-dimethylnaphthalene-1,4-dione CAS No. 61903-50-2

5-Amino-6,7-dimethylnaphthalene-1,4-dione

Cat. No.: B14556951
CAS No.: 61903-50-2
M. Wt: 201.22 g/mol
InChI Key: KLLMGEFNGBKDJU-UHFFFAOYSA-N
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Description

5-Amino-6,7-dimethylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of amino and methyl groups on the naphthoquinone core, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3-dichloro-1,4-naphthoquinone with appropriate amines and methylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,7-dimethylnaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under conditions like reflux or room temperature, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties.

Scientific Research Applications

5-Amino-6,7-dimethylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Amino-6,7-dimethylnaphthalene-1,4-dione is not fully understood. it is believed to exert its effects through interactions with cellular components, leading to oxidative stress and disruption of cellular processes. The compound may target specific enzymes and proteins, influencing pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its biological activities.

    2-Hydroxy-1,4-naphthoquinone: A derivative with hydroxyl groups, used in various applications.

    5,8-Dihydroxy-1,4-naphthoquinone: Known for its role in dye synthesis and biological activities.

Uniqueness

5-Amino-6,7-dimethylnaphthalene-1,4-dione is unique due to the presence of both amino and methyl groups, which can enhance its biological activity and chemical reactivity compared to other naphthoquinone derivatives .

Properties

CAS No.

61903-50-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-amino-6,7-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C12H11NO2/c1-6-5-8-9(14)3-4-10(15)11(8)12(13)7(6)2/h3-5H,13H2,1-2H3

InChI Key

KLLMGEFNGBKDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C)N

Origin of Product

United States

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